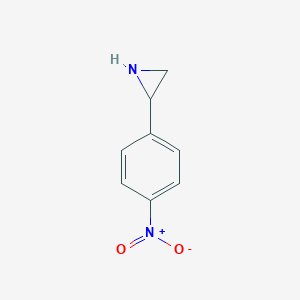
2-(4-Nitrophenyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)aziridine is a chemical compound with the molecular formula C8H7N3O2. It is a versatile compound that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)aziridine is not well understood. However, it is known to react with various nucleophiles such as amines and thiols. This reactivity makes it a valuable tool in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 2-(4-Nitrophenyl)aziridine. However, it has been shown to have anticancer properties. It has also been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Nitrophenyl)aziridine in lab experiments is its reactivity towards various nucleophiles. This makes it a valuable tool in organic synthesis. However, its toxicity and potential health hazards limit its use in biological experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Nitrophenyl)aziridine. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the exploration of its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, 2-(4-Nitrophenyl)aziridine is a versatile compound that has gained significant attention in scientific research due to its unique properties. Its reactivity towards various nucleophiles makes it a valuable tool in organic synthesis. However, its toxicity and potential health hazards limit its use in biological experiments. Further research is needed to explore its potential therapeutic applications and to develop new synthesis methods.
Métodos De Síntesis
The synthesis of 2-(4-Nitrophenyl)aziridine can be achieved through various methods. One of the most common methods is the reaction between 4-nitrophenylhydrazine and chloroacetonitrile. The reaction is carried out in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-(4-Nitrophenyl)aziridine.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)aziridine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of biologically active molecules such as antitumor agents and antibiotics.
Propiedades
Número CAS |
105799-01-7 |
|---|---|
Nombre del producto |
2-(4-Nitrophenyl)aziridine |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2 |
Clave InChI |
MHEKFJCITDVKQX-UHFFFAOYSA-N |
SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
Aziridine, 2-(4-nitrophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




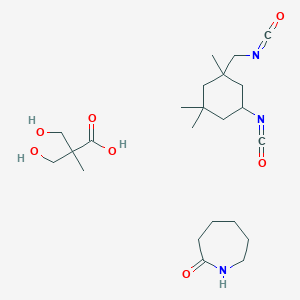
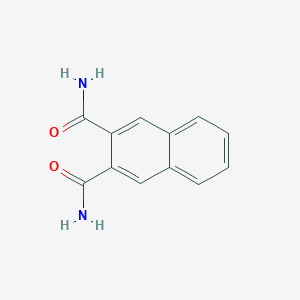
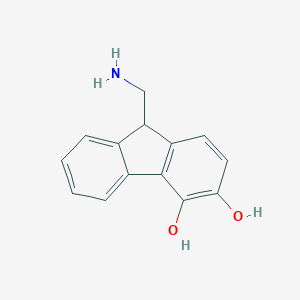
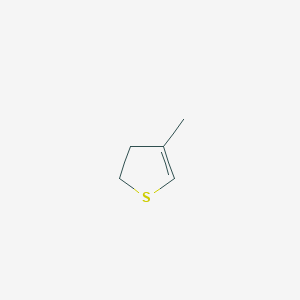

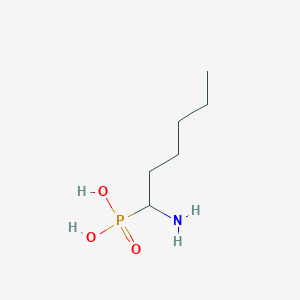

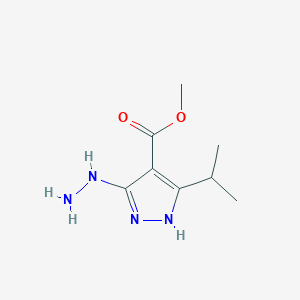
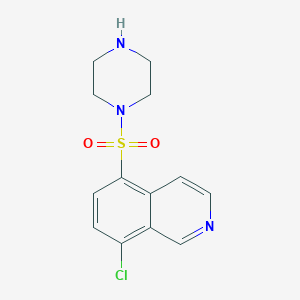

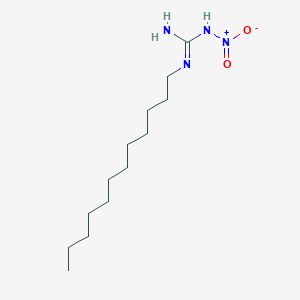

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)